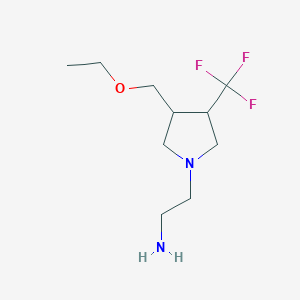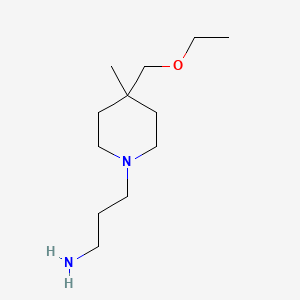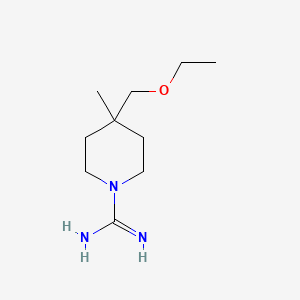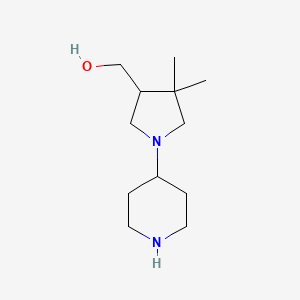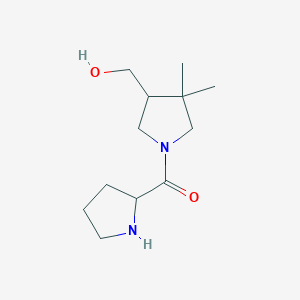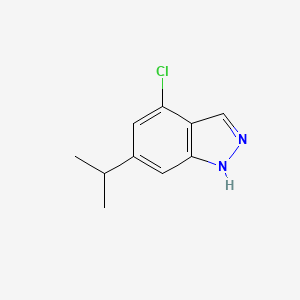
4-Chloro-6-isopropyl (1H)indazole
説明
4-Chloro-6-isopropyl (1H)indazole is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .
Synthesis Analysis
Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-isopropyl (1H)indazole is C10H11ClN2 with a molecular weight of 194.66 . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4,5,6,7-1H-indazoles include the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters were then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .科学的研究の応用
Click Chemistry in Drug Discovery
Click chemistry, a methodology employing practical and reliable chemical transformations, is significant in drug discovery. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, a powerful linking reaction, exemplifies this approach's utility. Triazole products, derived from reactions involving indazole derivatives, interact with biological targets through hydrogen bonding and dipole interactions, highlighting their potential in developing therapeutic agents (Kolb & Sharpless, 2003).
Corrosion Inhibition
Heterocyclic diazoles, including indazole, have been investigated as corrosion inhibitors of iron in acidic environments. Their effectiveness, demonstrated through various techniques, underscores the potential of indazole derivatives in protecting metals from corrosion, a crucial aspect in materials science (Babić-Samardžija et al., 2005).
Synthetic Approaches to Indazolyl Derivatives
Research into synthesizing 1H- and 2H-indazolyl derivatives explores the reactivity and potential biological significance of these compounds. By manipulating reaction conditions, researchers have developed methods to produce these derivatives, which are of interest for their potential biological applications (Isin et al., 2001).
Molecular Adsorption Studies
The study of 4H-1,2,4-triazole derivatives on metal surfaces in acidic solutions provides insight into the mechanisms of corrosion inhibition and the protective effects of these molecules. Such research is pivotal in understanding how indazole derivatives can be utilized to prevent metal corrosion, offering benefits in industrial applications (Bentiss et al., 2007).
Biological Evaluation of Indazole Derivatives
The discovery and optimization of indazole derivatives as antagonists for specific biological targets, such as the transient receptor potential A1 (TRPA1) ion channel, demonstrate the therapeutic potential of these compounds. This research area explores the structure-activity relationships (SAR) and in vitro to in vivo translation of indazole-based compounds, indicating their relevance in medicinal chemistry and drug development (Rooney et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-chloro-6-propan-2-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-6(2)7-3-9(11)8-5-12-13-10(8)4-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPLYVVFZSECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=NN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-isopropyl (1H)indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



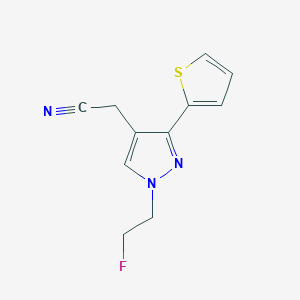
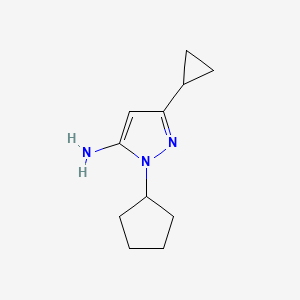
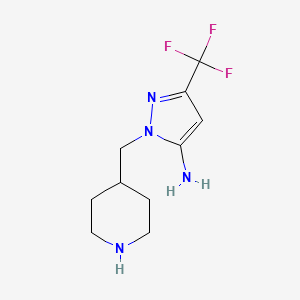


![Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1492825.png)

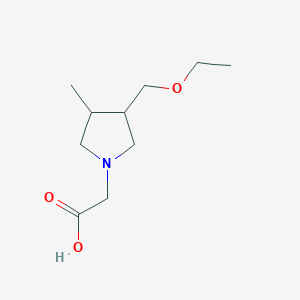
![2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1492833.png)
